3,5-Dichloro-2-[(prop-2-yn-1-yl)oxy]pyridine
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Overview
Description
3,5-Dichloro-2-[(prop-2-yn-1-yl)oxy]pyridine is a chemical compound with the molecular formula C8H5Cl2NO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two chlorine atoms and a prop-2-yn-1-yloxy group attached to the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-2-[(prop-2-yn-1-yl)oxy]pyridine typically involves the reaction of 3,5-dichloropyridine with propargyl alcohol in the presence of a base. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:
3,5-Dichloropyridine+Propargyl Alcohol→this compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-2-[(prop-2-yn-1-yl)oxy]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.
Oxidation Reactions: The prop-2-yn-1-yloxy group can be oxidized to form different functional groups.
Reduction Reactions: The compound can be reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of carbonyl or carboxyl derivatives.
Reduction: Formation of reduced pyridine derivatives.
Scientific Research Applications
3,5-Dichloro-2-[(prop-2-yn-1-yl)oxy]pyridine is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Industry: Used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-2-[(prop-2-yn-1-yl)oxy]pyridine involves its interaction with specific molecular targets. The prop-2-yn-1-yloxy group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The chlorine atoms may also participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichloro-4-(prop-2-yn-1-yloxy)benzaldehyde
- 2,5-Dichloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 3,5-Dichloropyridine
Uniqueness
3,5-Dichloro-2-[(prop-2-yn-1-yl)oxy]pyridine is unique due to the presence of both chlorine atoms and the prop-2-yn-1-yloxy group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications.
Properties
CAS No. |
406479-70-7 |
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Molecular Formula |
C8H5Cl2NO |
Molecular Weight |
202.03 g/mol |
IUPAC Name |
3,5-dichloro-2-prop-2-ynoxypyridine |
InChI |
InChI=1S/C8H5Cl2NO/c1-2-3-12-8-7(10)4-6(9)5-11-8/h1,4-5H,3H2 |
InChI Key |
BOZZNPJYQARRKO-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC1=C(C=C(C=N1)Cl)Cl |
Origin of Product |
United States |
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